1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through a multi-step process involving the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidines.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Metal hydrides such as sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidin-5-one: Another pyrimidinone derivative with similar structural features.
4-Phenylpyrimidin-2-one: Lacks the methyl groups but shares the phenyl and pyrimidinone core.
Uniqueness
1,6-Dimethyl-4-phenylpyrimidin-2(1H)-one is unique due to the specific positioning of its methyl and phenyl groups, which can influence its chemical reactivity and biological activity compared to other pyrimidinone derivatives.
Properties
CAS No. |
38747-63-6 |
---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1,6-dimethyl-4-phenylpyrimidin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-9-8-11(13-12(15)14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
NBXVYZSTWDQFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.